N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a substituted acetamide moiety. Its structure includes:
- A thiazolo[4,5-d]pyrimidine scaffold, a bicyclic system known for its role in medicinal chemistry due to its ability to interact with biological targets like kinases and receptors .
- A 3-methylpiperidinyl substituent on the thiazole ring, which may improve pharmacokinetic properties by influencing lipophilicity and target affinity.
- A thioacetamide linker connecting the phenyl and heterocyclic moieties, contributing to conformational flexibility and sulfur-mediated interactions.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3S2/c1-12-5-4-6-27(9-12)21-26-19-18(32-21)20(24-11-23-19)31-10-17(28)25-14-7-13(22)15(29-2)8-16(14)30-3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQDDWDKNHWVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to compile and analyze the available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that this compound may exhibit its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : It has been noted for its ability to inhibit specific enzymes associated with disease processes, particularly those involved in cancer proliferation and metastasis.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. Notably, it has shown promising results against various cancer cell lines:
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while maintaining relatively low toxicity towards normal cells.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a viable candidate for developing new antimicrobial agents.
Case Studies
A notable case study involved the synthesis and biological evaluation of this compound in a series of experiments aimed at understanding its pharmacological profile. The study utilized various assays to determine the compound's effects on cell viability and its mechanism of action through apoptosis induction in cancer cells.
Key Findings:
- The compound induced apoptosis in A549 cells through the activation of caspase pathways.
- It demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines.
Comparison with Similar Compounds
Key Observations :
- The 5-chloro-2,4-dimethoxyphenyl group balances electronic effects: chloro enhances electrophilicity for covalent interactions, while methoxy groups improve solubility compared to purely hydrophobic substituents (e.g., dichlorophenyl in ).
- The 3-methylpiperidinyl group may confer better blood-brain barrier penetration relative to bulkier substituents like tetrahydrofuran () or styryl groups.
Crystallographic and Computational Studies
Structural characterization of such compounds often relies on X-ray crystallography using programs like SHELXL (). The target compound’s stereoelectronic properties could be further explored via density functional theory (DFT) to predict binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
